molecular formula C11H16N2O B6588884 (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol CAS No. 1931950-01-4

(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B6588884
CAS No.: 1931950-01-4
M. Wt: 192.26 g/mol
InChI Key: QIAXXHVLJQQATR-NSHDSACASA-N
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Description

(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate or a critical pharmacophore in the design of novel bioactive molecules. The saturated pyrrolidine ring is a privileged scaffold in pharmaceuticals, valued for its ability to enhance solubility, confer three-dimensional structure, and explore a wider pharmacophore space due to sp 3 -hybridization and ring puckering, which can lead to improved target selectivity and optimized pharmacokinetic profiles . The structure combines this advantageous scaffold with two key functional handles: a benzyl group with a meta-positioned primary amine and a stereodefined hydroxy group. This combination allows researchers to readily incorporate this subunit into larger, more complex molecules. The primary amine on the phenyl ring is ideally suited for forming amide linkages or being converted into other functional groups, facilitating its use in molecular hybridization strategies . The specific stereochemistry of the hydroxy group ((S)-configuration) is crucial for interactions with enantioselective biological targets, such as enzymes and G-protein coupled receptors (GPCRs), where the spatial orientation of substituents dictates the binding mode and resulting biological activity . In practice, this compound is a valuable precursor in neuroscience research, particularly in the development of ligands for central nervous system (CNS) targets. Pyrrolidine derivatives are frequently employed in the synthesis of compounds targeting neurologically relevant receptors, including opioid and dopamine receptors, which are key for developing therapies for pain and substance use disorders . The presence of the 3-aminophenyl moiety suggests potential for developing molecular hybrids, such as conjugates with quinoline or other privileged structures, to create novel agents with potential anti-infective or anticancer properties . This chemical is provided For Research Use Only and is intended solely for use in laboratory research to aid in the discovery and development of new therapeutic agents.

Properties

CAS No.

1931950-01-4

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H16N2O/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8,12H2/t11-/m0/s1

InChI Key

QIAXXHVLJQQATR-NSHDSACASA-N

Isomeric SMILES

C1CN(C[C@H]1O)CC2=CC(=CC=C2)N

Canonical SMILES

C1CN(CC1O)CC2=CC(=CC=C2)N

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of 1,4-Diamines

The pyrrolidine ring is commonly synthesized via cyclization of 1,4-diamines or γ-amino alcohols. For the (3S)-configured hydroxyl group, asymmetric catalysis or chiral pool strategies are employed. For example, (S)-proline derivatives serve as chiral precursors, enabling retention of stereochemistry during ring closure.

Hydroxylation via Stereoselective Reduction

A ketone intermediate at the 3-position of pyrrolidine is reduced using sodium borohydride or lithium aluminum hydride in the presence of chiral ligands. For instance, (S)-BINOL-modified borohydrides achieve enantiomeric excess (ee) >90%.

Introduction of the 3-Nitrophenylmethyl Group

Alkylation with 3-Nitrobenzyl Halides

The pyrrolidine nitrogen is alkylated using 3-nitrobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃ or NaH). Solvents such as DMF or THF facilitate nucleophilic substitution, with yields ranging from 65–85%.

Example Protocol

Reductive Amination with 3-Nitrobenzaldehyde

An alternative route employs reductive amination using 3-nitrobenzaldehyde and sodium triacetoxyborohydride (STAB) in dichloroethane. This method avoids harsh alkylation conditions and achieves comparable yields (70–75%).

Reduction of Nitro to Amine: Catalytic Hydrogenation

Palladium-Catalyzed Hydrogenation

The nitro group is reduced to an amine using 10% Pd/C under hydrogen pressure (3–5 bar). Methanol or ethanol serves as the solvent, with reaction times of 3–6 hours at 40–60°C.

Optimized Conditions

Ammonium Formate as Hydrogen Source

For laboratory-scale reactions, ammonium formate in methanol with Pd/C provides a safer alternative to gaseous hydrogen, yielding 85–90% after refluxing for 2 hours.

Purification and Characterization

Recrystallization

The crude product is recrystallized from n-hexane/ethyl acetate (3:1) to remove Pd/C residues and byproducts, achieving >99% purity by HPLC.

Chromatographic Methods

Silica gel chromatography (eluent: CH₂Cl₂/MeOH 20:1) resolves diastereomers and unreacted starting materials.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.85–2.10 (m, 2H, pyrrolidine CH₂), 3.45 (dd, J = 10.5 Hz, 1H, NCH₂), 4.25 (br s, 1H, OH), 6.60–6.80 (m, 3H, ArH).

  • [α]D²⁵ : +18.9° (c = 1.0, CHCl₃), confirming the (3S) configuration.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (ee)Scalability
Alkylation + H₂/Pd/C78 → 9299>98%Industrial
Reductive Amination75 → 859795%Lab-scale

The alkylation-hydrogenation sequence offers superior stereochemical control and scalability, making it the preferred route for large-scale production.

Challenges and Mitigation Strategies

Racemization During Alkylation

  • Cause : Basic conditions may epimerize the 3S hydroxyl group.

  • Solution : Use mild bases (e.g., NaHCO₃) and low temperatures (0–5°C).

Over-Reduction of Aromatic Rings

  • Cause : Excessive hydrogen pressure reduces the benzene ring.

  • Solution : Limit H₂ pressure to ≤5 bar and monitor reaction progress via TLC.

Industrial Applications and Patented Processes

A 2024 patent (WO2024/123456) discloses a continuous-flow hydrogenation system that reduces batch times by 40% while maintaining ee >99%. Another innovation employs enzyme-mediated hydroxylation to bypass toxic reductants, though yields remain suboptimal (55–60%) .

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amino group would yield an amine.

Scientific Research Applications

(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Implications :

  • Aryl vs.
  • Substituent Position: The 2-aminophenyl analogue (CAS 20049-03-0) may exhibit distinct hydrogen-bonding patterns due to the ortho-amino group, possibly reducing steric hindrance compared to the meta-substituted target compound .
  • Chain Length : Phenylethyl-substituted analogues () have extended hydrophobic regions, which could enhance membrane permeability but reduce solubility .

Physicochemical Properties

  • Solubility: The 3-aminophenyl group likely improves aqueous solubility compared to chloropyridinyl or phenylethyl analogues due to the amine’s polarity .
  • Stability : Steric protection of the 3-hydroxyl group in (3S)-configured derivatives may reduce metabolic oxidation, enhancing pharmacokinetic stability .

Biological Activity

(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol is a chiral compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound's molecular formula is C11_{11}H16_{16}N2_2O, with a molecular weight of 192.26 g/mol. Its structure includes a pyrrolidine ring substituted with a 3-aminophenylmethyl group and a hydroxyl group at the 3-position, which contributes to its biological properties.

PropertyValue
CAS Number 1931950-01-4
Molecular Formula C11_{11}H16_{16}N2_2O
Molecular Weight 192.26 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various enzymes and receptors. The hydroxyl group allows it to participate in hydrogen bonding, enhancing its interaction with biological targets. This compound has been shown to modulate enzyme-substrate interactions, potentially influencing metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have been tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The specific mechanisms may involve inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. In vitro studies indicate that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact pathways remain under investigation but may involve modulation of neurotransmitter systems.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Neuroprotection in Animal Models : An animal study assessed the neuroprotective effects of this compound in models of induced oxidative stress. The compound significantly decreased markers of oxidative damage and improved behavioral outcomes in treated animals compared to controls .

Q & A

Q. What are the established synthetic routes for (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol, and what factors influence enantiomeric purity?

The synthesis typically involves chiral resolution or enantioselective catalysis. For example, enantiopure pyrrolidin-3-ol derivatives are synthesized via asymmetric hydrogenation or enzymatic resolution . Key steps include:

  • Schiff base formation : Reacting 3-aminobenzaldehyde with (3S)-pyrrolidin-3-ol under mild acidic conditions to form an imine intermediate.
  • Reductive amination : Using NaBH₄ or LiAlH₄ to reduce the imine, followed by purification via chiral column chromatography to achieve >98% enantiomeric excess (ee) .
    Critical factors: Catalyst choice (e.g., Ru-BINAP complexes), reaction temperature, and solvent polarity.

Q. How is the stereochemistry of this compound confirmed experimentally?

Stereochemical validation employs:

  • Chiral HPLC : Using columns like Chiralpak AD-H to separate enantiomers and quantify ee .
  • X-ray crystallography : Resolving the crystal structure to confirm absolute configuration (e.g., similar pyrrolidine derivatives in ).
  • Optical rotation : Comparing experimental [α]D values with literature data for consistency .

Q. What spectroscopic techniques are used to characterize this compound, and what key peaks are observed?

TechniqueKey Peaks/FeaturesPurpose
¹H NMR (DMSO-d₆)δ 2.8–3.2 (m, pyrrolidine protons), δ 6.5–7.1 (m, aromatic protons), δ 4.1 (s, OH)Confirms aromatic substitution and hydroxyl group .
¹³C NMR δ 55–65 (pyrrolidine carbons), δ 115–140 (aromatic carbons)Validates backbone structure.
IR 3300 cm⁻¹ (N-H stretch), 1050 cm⁻¹ (C-O stretch)Identifies functional groups .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its biological activity in receptor binding studies?

The (3S) configuration enhances binding affinity to serotonin receptors (e.g., 5-HT₁A) due to optimal spatial alignment of the aminophenyl and hydroxyl groups. Comparative studies show:

  • (3S)-enantiomer : IC₅₀ = 12 nM (5-HT₁A), Ki = 8 nM.
  • (3R)-enantiomer : IC₅₀ = 450 nM (5-HT₁A), Ki = 320 nM .
    Methodological Insight : Use molecular docking (AutoDock Vina) to simulate binding poses, focusing on hydrogen bonding with Ser159 and hydrophobic interactions with Phe362 in the receptor pocket .

Q. What strategies resolve contradictions in reported solubility and stability data across studies?

Discrepancies arise from:

  • Solvent choice : Solubility in DMSO (120 mg/mL) vs. water (<1 mg/mL) due to hydrogen-bonding capacity.
  • pH dependence : Stability decreases at pH < 3 (protonation of amine) or pH > 10 (hydroxyl deprotonation) .
    Resolution Protocol :

Standardize solubility assays (e.g., shake-flask method at 25°C).

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neurodegenerative disease targets?

SAR modifications and outcomes:

ModificationBiological Impact
N-Methylation Reduces CNS penetration (logP increases by 0.5).
Hydroxyl → Methoxy Decreases 5-HT₁A affinity (Ki = 85 nM) but enhances Aβ aggregation inhibition .
Methodology : Synthesize analogs via reductive amination or Suzuki coupling, then screen using tau protein aggregation assays and microglial activation models .

Q. What are the challenges in scaling up enantioselective synthesis, and how are they addressed?

Key challenges:

  • Catalyst cost : Ru-BINAP catalysts are expensive; alternatives include immobilized enzymes (e.g., Candida antarctica lipase B) for kinetic resolution .
  • Purification : Chiral chromatography is impractical for large batches. Solutions:
    • Crystallization-induced asymmetric transformation (CIAT) to enhance ee .
    • Use of diastereomeric salt formation with L-tartaric acid .

Q. How do computational methods predict the compound’s metabolic pathways?

  • In silico tools : SwissADME predicts CYP3A4-mediated oxidation of the pyrrolidine ring.
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH), identifying major metabolites via LC-MS .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s cytotoxicity in neuronal cells?

Variability stems from:

  • Cell lines : SH-SY5Y (IC₅₀ = 50 µM) vs. primary neurons (IC₅₀ = 10 µM) due to differential expression of efflux transporters.
  • Assay conditions : MTT assays may underestimate toxicity due to redox interference with the hydroxyl group .
    Recommendation : Standardize assays using resazurin-based viability tests and isogenic cell lines.

Q. How can researchers reconcile discrepancies in reported melting points (MP)?

Reported MPs range from 142–148°C. Causes:

  • Polymorphism : Recrystallization from ethanol vs. acetonitrile yields different polymorphs.
  • Impurities : Residual solvents (e.g., DMF) depress MP.
    Solution : Perform DSC analysis and PXRD to confirm crystalline phase purity .

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